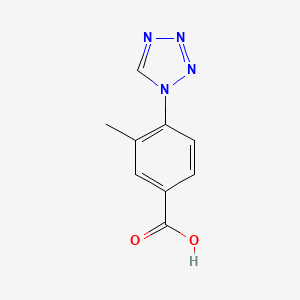

3-Methyl-4-tetrazol-1-yl-benzoic acid

Description

Significance of Tetrazole Derivatives in Medicinal Chemistry and Related Fields

Tetrazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved pharmacological properties such as enhanced metabolic stability, lipophilicity, and oral bioavailability.

The versatility of the tetrazole moiety is reflected in its presence in a wide array of approved drugs with diverse therapeutic applications. These include antihypertensive agents, such as Losartan and Valsartan, where the tetrazole group plays a crucial role in binding to the angiotensin II receptor. researchgate.net Beyond cardiovascular diseases, tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. This wide-ranging bioactivity underscores the importance of the tetrazole scaffold in the design and discovery of new drugs.

The Benzoic Acid Moiety as a Privileged Scaffold in Bioactive Compounds

The benzoic acid scaffold is a fundamental structural motif found in numerous naturally occurring and synthetic bioactive compounds. Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological targets. This makes it a "privileged scaffold," a molecular framework that is capable of binding to multiple receptor types.

Benzoic acid derivatives are integral to a multitude of pharmaceuticals. For instance, they form the chemical backbone of well-known drugs, highlighting their therapeutic importance across different disease areas. The carboxylic acid group of the benzoic acid moiety is often essential for the pharmacological activity of these molecules, acting as a key interaction point with biological receptors.

Rationale for Investigating 3-Methyl-4-tetrazol-1-yl-benzoic Acid

The primary rationale for the investigation of 3-Methyl-4-tetrazol-1-yl-benzoic acid lies in its structural resemblance to key intermediates in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and related cardiovascular conditions. Specifically, this compound is closely related to the starting materials and intermediates used in the synthesis of Telmisartan, a potent and widely prescribed ARB.

The combination of the tetrazole ring, a known pharmacophore in ARBs, with the 3-methyl-benzoic acid backbone suggests its potential as either a direct precursor or a structural analog in the development of new antihypertensive agents. The tetrazole group in ARBs is critical for their ability to block the AT1 receptor, thereby preventing the vasoconstrictive effects of angiotensin II. Therefore, the synthesis and study of compounds like 3-Methyl-4-tetrazol-1-yl-benzoic acid are driven by the search for more efficient synthetic routes to existing drugs and the discovery of novel ARBs with improved efficacy and safety profiles.

Overview of Research Trajectories for This Compound and its Analogues

Furthermore, researchers are exploring the synthesis of various analogues of this compound to investigate structure-activity relationships (SAR). By modifying the substitution pattern on the benzoic acid ring or altering the position of the tetrazole moiety, chemists can systematically probe the structural requirements for optimal binding to the angiotensin II receptor. These studies are crucial for the rational design of new and more effective antihypertensive drugs. While direct biological testing of 3-Methyl-4-tetrazol-1-yl-benzoic acid is not extensively reported in the public domain, its implicit importance is evident from its position within the synthetic schemes of life-saving medications.

Strategies for Tetrazole Ring Formation within Benzoic Acid Architectures

The formation of the tetrazole ring is a critical step in the synthesis of 3-Methyl-4-tetrazol-1-yl-benzoic acid. Various methods have been developed to construct this five-membered nitrogen heterocycle on a benzoic acid scaffold.

One-Pot Reaction Approaches

One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate purification steps, thereby saving time and resources. For the synthesis of N-aryl tetrazoles, a one-pot reaction starting from an appropriately substituted aniline is a common strategy. In the context of 3-Methyl-4-tetrazol-1-yl-benzoic acid, this would typically involve the conversion of 4-amino-3-methylbenzoic acid.

A general and widely utilized one-pot procedure involves the reaction of an amine with triethyl orthoformate and sodium azide (B81097) in an acidic medium, such as acetic acid. researchgate.netarkat-usa.org This method facilitates the in situ formation of an intermediate imidate, which then undergoes cyclization with the azide to form the tetrazole ring. The reaction of 4-amino-3-phenylbutanoic acid with triethyl orthoformate and sodium azide in acetic acid to yield 4-(tetrazol-1-yl)-3-phenylbutanoic acid demonstrates the applicability of this method to amino acids, which can be seen as analogues to the aminobenzoic acid precursor of the target molecule. researchgate.netarkat-usa.org

Another one-pot approach involves the reaction of amines, triethyl orthoformate, and sodium azide catalyzed by ytterbium triflate (Yb(OTf)₃), which has been shown to produce 1-substituted 1H-1,2,3,4-tetrazoles in good yields. organic-chemistry.org Furthermore, combinatorial synthesis approaches have been developed for 5-(dialkylamino)tetrazoles, highlighting the versatility of one-pot methods in generating diverse tetrazole libraries. nih.gov

| Starting Material | Reagents | Product | Reference |

| 4-Amino-3-phenylbutanoic acid hydrochloride | Triethyl orthoformate, Sodium azide, Acetic acid | 4-(Tetrazol-1-yl)-3-phenylbutanoic acid | researchgate.netarkat-usa.org |

| Amines | Triethyl orthoformate, Sodium azide, Yb(OTf)₃ | 1-Substituted 1H-1,2,3,4-tetrazoles | organic-chemistry.org |

rsc.orgnih.gov-Dipolar Cycloaddition between Nitriles and Azides

The rsc.orgnih.gov-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and fundamental reaction for the synthesis of five-membered heterocycles, including tetrazoles. wikipedia.orgwikipedia.org This reaction involves the concertedly proceeding addition of a 1,3-dipole, such as an azide, to a dipolarophile, like a nitrile. wikipedia.org

For the synthesis of 3-Methyl-4-tetrazol-1-yl-benzoic acid, a plausible route involves the cycloaddition of an azide source, such as sodium azide or trimethylsilyl azide, to a 4-cyano-3-methylbenzoic acid precursor. The reaction of nitriles with sodium azide is a well-established method for forming 5-substituted 1H-tetrazoles. organic-chemistry.org The use of zinc salts as catalysts in aqueous media can facilitate this transformation for a broad range of nitrile substrates. organic-chemistry.org

The mechanism of this cycloaddition can be influenced by the nature of the reactants and the presence of catalysts. While the thermal reaction between an organic azide and an alkyne can lead to a mixture of regioisomers, catalyzed versions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), exhibit high regioselectivity. wikipedia.org Although this is more commonly associated with triazole synthesis, the principles of controlling regioselectivity in cycloadditions are relevant.

Coupling Reactions for Benzoic Acid Derivatives

Once the tetrazole-functionalized benzoic acid core is synthesized, further modifications can be achieved through coupling reactions involving the carboxylic acid group.

Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals. The coupling of a carboxylic acid with an amine typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.

For sterically hindered substrates, such as those with substitution ortho to the carboxylic acid, standard coupling reagents may be inefficient. chimia.ch In such cases, specialized protocols are employed. One such method involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. researchgate.net Another approach for hindered substrates is the direct coupling of Grignard reagents to isocyanates. chimia.ch

A general procedure for amide coupling involves the use of a coupling agent like BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). rsc.org The carboxylic acid is pre-activated with the coupling agent before the addition of the amine. rsc.org Titanium tetrachloride (TiCl₄) has also been reported to mediate the direct condensation of carboxylic acids and amines in pyridine at elevated temperatures, providing moderate to excellent yields. nih.gov

| Carboxylic Acid | Amine | Coupling Conditions | Product | Reference |

| General Carboxylic Acid | General Amine | BTFFH, DIPEA, CH₂Cl₂ | Amide | rsc.org |

| Benzoic Acid | Aniline | TiCl₄, Pyridine, 85 °C | N-phenylbenzamide | nih.gov |

Esterification Protocols

Esterification of the carboxylic acid group is another common transformation. The Fischer esterification, a classic method, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jove.com This is an equilibrium-controlled process, and to drive the reaction towards the product, an excess of the alcohol is often used, or the water formed as a byproduct is removed. google.comtcu.edu

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate esterification reactions. jove.com For functionalized benzoic acids, various catalysts and conditions have been explored to optimize yields and reaction times. For instance, solid acid catalysts, such as functionalized silica gel, have been employed for the esterification of benzoic acid with methanol. researchgate.net Deep eutectic solvents have also been utilized as dual solvent-catalysts for the esterification of benzoic acid with different alcohols, offering an environmentally friendly alternative. dergipark.org.tr

Regioselective Synthesis Approaches

When forming N-substituted tetrazoles from unsymmetrical precursors, controlling the regioselectivity of the reaction is crucial to obtain the desired isomer. In the case of 3-Methyl-4-tetrazol-1-yl-benzoic acid, the tetrazole ring is attached to the benzene (B151609) ring at the N1 position.

The arylation of 5-substituted-1H-tetrazoles can be directed to either the N1 or N2 position depending on the reaction conditions and reagents. Metal-free regioselective N2-arylation of 1H-tetrazoles has been achieved using diaryliodonium salts. organic-chemistry.orgacs.org This method provides a route to 2-aryl-5-substituted-tetrazoles and can even be performed in a one-pot fashion directly from nitriles. organic-chemistry.org

Conversely, achieving regioselective N1-arylation is also possible. While the direct arylation of 5-substituted tetrazoles with electrophilic reagents can be challenging, specific methods have been developed. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in directing the substitution to the desired nitrogen atom of the tetrazole ring.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-4-7(9(14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMBKMDEUZTVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926272-05-1 | |

| Record name | 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Bioisosteric Applications and Design Principles

Tetrazole Ring as a Carboxylic Acid Bioisostere

The 5-substituted 1H-tetrazole is a widely recognized and frequently utilized bioisostere for the carboxylic acid functionality. openaccessjournals.com This is largely due to the similarities in their key physicochemical properties, which are crucial for molecular recognition and biological activity.

The tetrazole ring's acidity is comparable to that of a carboxylic acid, with pKa values typically in the range of 4.5 to 4.9, similar to the 4.2 to 4.5 range of carboxylic acids. rug.nldrughunter.com This comparable acidity ensures that at physiological pH, the tetrazole ring, like the carboxylic acid group, exists predominantly in its anionic form, which is often critical for interacting with biological targets. rug.nl Both moieties are also planar, a feature that influences their spatial arrangement and interaction with flat receptor surfaces. rug.nlnih.gov

While similar in acidity and planarity, the tetrazole ring is slightly larger and generally more lipophilic than the corresponding carboxylate. nih.govresearchgate.net The negative charge on the tetrazolate anion is delocalized over the five-membered ring, resulting in a different electrostatic potential and charge distribution compared to a carboxylate. nih.gov This delocalization can influence how the molecule interacts with its environment and biological targets.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid | Tetrazole |

|---|---|---|

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 |

| Geometry | Planar | Planar |

| Lipophilicity | Lower | Higher |

| Charge Delocalization | Over two oxygen atoms | Over the five-membered ring |

| Hydrogen Bonding | Can form strong hydrogen bonds | Can form strong hydrogen bonds, potentially with different geometry |

The bioisosteric replacement of a carboxylic acid with a tetrazole has been successfully applied in numerous FDA-approved drugs across various therapeutic areas, including antihypertensives, antiasthmatics, and antivirals. openaccessjournals.combeilstein-journals.org One of the most prominent examples of this strategy is the angiotensin II receptor antagonist, losartan. openaccessjournals.comcambridgemedchemconsulting.com In the development of losartan, the tetrazole derivative demonstrated superior oral bioavailability compared to its carboxylic acid counterpart, a critical factor in its success as a therapeutic agent. nih.gov

This mimicry is effective because the tetrazole ring can replicate the essential interactions of the carboxylic acid group with the biological target. researchgate.net These interactions often involve forming strong electrostatic interactions and hydrogen bonds, which are key determinants in drug-target binding. nih.gov The ability of the tetrazole to present a negatively charged, planar structure allows it to fit into binding pockets designed for carboxylates.

The substitution of a carboxylic acid with a tetrazole ring can significantly influence a molecule's interaction with its biological target. The tetrazole moiety is capable of forming strong hydrogen bonds with receptor sites, similar to a carboxylic acid. openaccessjournals.comnih.gov However, the geometry of these interactions can differ. The hydrogen-bond environment around a tetrazole and its deprotonated form, tetrazolate, extends further from the core of the molecule by approximately 1.2 Å compared to a carboxylic acid. cambridgemedchemconsulting.com This difference in the spatial arrangement of hydrogen bonds can lead to altered binding affinities and selectivities. For instance, in the case of losartan, the tetrazole's acidic NH group is positioned further from the aryl ring than the carboxylic acid group, which optimizes its interaction with the receptor and leads to a tenfold increase in potency. drughunter.com

However, the stability of the complex formed between a tetrazolate and a biological target can differ from that of a carboxylate. For example, while both can form two-point interactions with amidines, the tetrazolate–amidine complex has been found to be less stable than the corresponding carboxylate–amidine salt. nih.gov

Strategic Bioisosteric Replacements in Medicinal Chemistry

The decision to replace a carboxylic acid with a tetrazole in a drug candidate is a strategic one, often driven by the need to overcome specific challenges encountered during drug development. This bioisosteric replacement can lead to improvements in several key areas:

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids. researchgate.net Carboxylic acids can undergo metabolic processes such as glucuronidation, which can sometimes lead to the formation of reactive metabolites and potential toxicity. nih.govcambridgemedchemconsulting.com Tetrazoles can also undergo N-glucuronidation, but these adducts are typically not as chemically reactive. nih.gov

Pharmacokinetic Properties: The increased lipophilicity of tetrazoles compared to carboxylic acids can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. rug.nlnih.gov While higher lipophilicity can sometimes lead to better membrane permeability, this is not always the case with tetrazoles. Their strong hydrogen bonding capacity can lead to high desolvation energies, which may counteract the benefits of increased lipophilicity on permeability. openaccessjournals.comdrughunter.com

Potency and Selectivity: As seen with losartan, the specific geometry and electronic properties of the tetrazole ring can lead to a more optimal interaction with the target receptor, resulting in enhanced potency. drughunter.comnih.gov The unique interaction profile of the tetrazole can also lead to improved selectivity for the desired target over off-targets.

Intellectual Property: Creating novel chemical entities by employing bioisosteric replacements is a common strategy for generating new intellectual property. nih.gov

The success of such a replacement is highly context-dependent, and a panel of different bioisosteres is often screened to identify the optimal replacement for a given drug target. nih.gov

Rational Design Considerations for Tetrazole-Containing Benzoic Acid Derivatives

Key design considerations include:

Positioning of the Tetrazole Ring: The position of the tetrazole ring on the benzoic acid scaffold is critical. The ortho, meta, or para positioning will dictate the spatial relationship between the acidic protons of the tetrazole and the carboxylic acid, which can significantly impact the molecule's ability to bind to its target. For example, in angiotensin II receptor antagonists, the ortho-tetrazole isomer was found to be significantly more potent than the meta-substituted analog. nih.gov

Tautomeric Forms: 5-substituted tetrazoles can exist in equilibrium between the 1H and 2H tautomers. nih.gov The specific tautomeric form that predominates can influence the molecule's properties and its interaction with the receptor. The electronic nature of the substituent on the phenyl ring can affect the ratio of these tautomers.

Lipophilicity and Permeability: While tetrazoles are generally more lipophilic than carboxylic acids, this does not always translate to increased permeability. nih.gov The strong hydrogen-bonding capabilities of the tetrazole can lead to higher desolvation energies, which can hinder membrane transport. openaccessjournals.comnih.gov Therefore, a balance must be struck between increasing lipophilicity for better absorption and managing the potential for poor permeability due to strong solvation.

Exploration of Structure Activity Relationships Sar

Influence of Substituents on Biological Activities

Substituents on the core aromatic structure can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. The methyl group and the specific placement of the tetrazole and carboxyl groups in the title compound are critical determinants of its activity.

Effects of Methyl and Phenyl Groups on Tetrazole Ring Functionality

The functional role of the tetrazole ring, a well-established bioisostere of the carboxylic acid group, can be modulated by the substituents on the adjacent phenyl ring. nih.govdrughunter.com The introduction of a methyl group at the 3-position, ortho to the carboxylic acid, influences the molecule's properties in several ways:

Steric Effects: The methyl group can impose conformational restrictions on the molecule, influencing the rotational freedom of the nearby carboxylic acid. This can lock the molecule into a specific three-dimensional shape that may be more or less favorable for binding to a target receptor.

Electronic Effects: As an electron-donating group, the methyl substituent can subtly alter the electron density of the benzene (B151609) ring, which in turn can affect the acidity (pKa) of both the tetrazole and carboxylic acid moieties. These changes can impact the ionization state of the molecule at physiological pH and its ability to form key ionic or hydrogen bonds.

Studies on related compounds, such as G protein-coupled receptor-35 (GPR35) agonists, have shown that the introduction of a tetrazol-5-yl group can significantly increase potency compared to inactive precursors. colab.ws This highlights the fundamental importance of the tetrazole ring itself in establishing biological activity. While specific data for a phenyl group on this exact scaffold is limited, in broader SAR studies, replacing a small alkyl group like methyl with a larger, more lipophilic phenyl group often enhances binding through hydrophobic or π-stacking interactions, provided the target's binding pocket can accommodate the increased size. researchgate.net

Table 1: Effect of Aromatic Substituents on GPR35 Agonist Potency

| Compound | R1 | R2 | Potency (EC50, µM) |

| 7a | H | H | 29.99 |

| 56 | Br | 4-OCH3 | 0.059 |

| 63 | Br | 2-F, 4-OCH3 | 0.041 |

Data derived from studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, demonstrating how substitutions on the phenyl rings dramatically influence biological activity. colab.ws

Positional Isomerism and its Impact on Biological Activity

The specific arrangement of substituents on the benzene ring is critical. Positional isomerism—altering where the tetrazole and carboxylic acid groups are attached relative to each other—can lead to significant changes in biological activity. nih.gov For instance, moving the tetrazole group from the 4-position to another position would change the spatial relationship between the two acidic centers.

This geometric alteration directly impacts how the molecule presents its key binding features to a receptor. Studies on various heterocyclic compounds have consistently shown that linearly attached functional domains often exhibit different potencies compared to angular arrangements. nih.gov The 1,3,4-substitution pattern of 3-Methyl-4-tetrazol-1-yl-benzoic acid defines a specific vector and distance between the tetrazole's nitrogen atoms and the carboxylic acid's oxygen atoms. A shift to a different isomeric form, such as 2-Methyl-4-tetrazol-1-yl-benzoic acid, would alter this geometry, likely reducing or changing its binding affinity for a specific biological target.

Role of the Benzoic Acid Moiety in Molecular Recognition

The benzoic acid moiety is a crucial pharmacophore, a feature essential for molecular recognition by a biological target. Its primary roles include:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (from the -OH) and acceptor (from both oxygens). This allows it to form strong, directional interactions with amino acid residues like arginine, lysine (B10760008), or histidine in a receptor's binding site. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge is often critical for forming a salt bridge with a positively charged amino acid residue in the target protein, anchoring the ligand in place.

The tetrazole ring is widely employed in medicinal chemistry as a bioisostere of the carboxylic acid. drughunter.comcambridgemedchemconsulting.comnih.gov This means it has a similar size, shape, and electronic properties (specifically, a comparable pKa of ~4.5-4.9). drughunter.com This bioisosteric relationship is foundational to the activity of many drugs, including angiotensin II receptor antagonists. cambridgemedchemconsulting.com The tetrazole can often perform the same anchoring role as a carboxylic acid but may offer advantages in terms of metabolic stability or lipophilicity. researchgate.net However, analysis of crystal structures shows that the hydrogen-bonding environment of a tetrazole extends further from its core than that of a carboxylate, a subtle but important difference that a binding site must accommodate. cambridgemedchemconsulting.comnih.gov

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a flexible molecule is determined not just by its structure, but by the specific three-dimensional conformation it adopts when it binds to its target. uoa.gr Conformational analysis of tetrazole-containing compounds, such as the angiotensin II antagonist Losartan, reveals that low-energy conformers place the key pharmacophoric groups in a precise spatial arrangement to interact with the receptor. uoa.gr

For 3-Methyl-4-tetrazol-1-yl-benzoic acid, rotation around the single bonds connecting the tetrazole and carboxylic acid groups to the central phenyl ring allows the molecule to adopt various shapes. The presence of the methyl group at the 3-position can create steric hindrance that favors certain rotational states (rotamers) over others. The most stable, low-energy conformation is the one most likely to be biologically active, as it requires the least energy penalty for the molecule to "fit" into the receptor. Computational modeling and spectroscopic techniques are often used to predict these preferred conformations and correlate them with observed biological activity. uoa.grmdpi.com

Ligand-Target Interaction Profiling through SAR Studies

By integrating the findings from SAR studies, a profile of the essential ligand-target interactions can be constructed. For a compound like 3-Methyl-4-tetrazol-1-yl-benzoic acid, the interactions are primarily driven by its acidic functional groups and the aromatic scaffold.

Anionic Binding Site: Both the tetrazolate and carboxylate anions are potent binders of positively charged sites on a receptor, often involving interactions with arginine or lysine residues. nih.gov The tetrazole ring can form an interesting "sandwich" charge interaction between two positively charged arginines. nih.gov

Hydrogen Bonding: The numerous nitrogen atoms of the tetrazole ring and the oxygens of the carboxylate serve as key hydrogen bond acceptors, while the N-H of a protonated tetrazole is an excellent donor. uvic.camdpi.org

Hydrophobic/π-Stacking Interactions: The central phenyl ring provides a hydrophobic surface that can interact favorably with nonpolar pockets in a receptor. It can also engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or histidine. researchgate.net

Studies of biphenyl (B1667301) tetrazoles binding to metallo-β-lactamase have shown through X-ray crystallography that the tetrazole moiety interacts directly with a zinc atom in the active site, displacing a water molecule. nih.gov Similarly, in other enzymes, the tetrazole can form a dense network of electrostatic and hydrogen bonds that contribute to tight binding. nih.govnih.gov

Table 2: Potential Ligand-Target Interactions

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Tetrazole Ring (Anionic) | Ionic Bonding, Hydrogen Bond Acceptor, Metal Coordination | Arginine, Lysine, Histidine, Zn2+ |

| Benzoic Acid (Anionic) | Ionic Bonding, Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine |

| Methyl Group | Hydrophobic Interaction | Alanine, Valine, Leucine |

This table summarizes the likely molecular interactions based on the functional groups of 3-Methyl-4-tetrazol-1-yl-benzoic acid and general principles observed in related ligand-receptor complexes. nih.govnih.govnih.gov

In Vitro Biological Activities and Pharmacological Insights

Antimicrobial and Antifungal Activity Assessment

The emergence of multidrug-resistant microbial and fungal strains necessitates the development of new therapeutic agents. Benzoic acid and tetrazole derivatives have been investigated for their potential to address this challenge.

Evaluation Against Pathogenic Bacteria

While specific data on the antibacterial activity of 3-Methyl-4-tetrazol-1-yl-benzoic acid is not extensively documented, studies on related pyrazole (B372694) and quinolinium derivatives highlight the potential of similar scaffolds. For instance, a series of novel pyrazole derivatives demonstrated potent antibacterial effects, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against certain Gram-positive bacteria. nih.gov Similarly, some 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown significant activity against staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL. nih.gov Another study on 3-methylbenzo[d]thiazol-methylquinolinium derivatives reported potent activity against three methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 1.5 to 4 μg/mL. nih.gov

Table 1: Antibacterial Activity of Related Benzoic Acid and Heterocyclic Derivatives

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Gram-positive bacteria | As low as 0.5 | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococci and Enterococci | As low as 0.78 | nih.gov |

| 3-Methylbenzo[d]thiazol-methylquinolinium Derivatives | MRSA | 1.5 - 4 | nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

Efficacy Against Fungal Strains (e.g., Candida species)

The antifungal potential of benzoic acid derivatives has been explored against various fungal pathogens, particularly Candida species. Studies on cinnamic and benzoic acid esters have demonstrated varying levels of antifungal activity. For example, methyl caffeate and methyl 2-nitrocinnamate exhibited MIC values of 128 μg/mL against Candida albicans strains. nih.gov Salicylanilide esters of 4-(trifluoromethyl)benzoic acid have also been investigated, with some derivatives showing high potency against moulds (MIC ≥ 0.49 µmol/L) and yeasts (MIC ≥ 1.95 µmol/L). nih.gov Furthermore, certain 1,3-oxazole-based compounds, which are structurally distinct but represent another class of heterocyclic acids, have shown very good antifungal activity against C. albicans with MIC values as low as 14 μg/mL. mdpi.com

Table 2: Antifungal Activity of Related Benzoic Acid Derivatives Against Candida Species

| Compound/Compound Class | Candida Strain(s) | MIC | Reference |

|---|---|---|---|

| Methyl Caffeate | Candida albicans | 128 μg/mL | nih.gov |

| Methyl 2-Nitrocinnamate | Candida albicans | 128 μg/mL | nih.gov |

| Salicylanilide Esters of 4-(Trifluoromethyl)benzoic Acid | Yeasts | ≥ 1.95 µmol/L | nih.gov |

| 1,3-Oxazole-based Compounds | Candida albicans 128 | 14 μg/mL | mdpi.com |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 6a) | Candida albicans 393 | Moderate antibiofilm activity (MBEC of 125 µg/mL) | mdpi.com |

Antitumor and Antiproliferative Investigations

The development of novel anticancer agents is a primary focus of pharmaceutical research. Tetrazole and benzoic acid derivatives have shown promise in this area through various mechanisms of action.

Studies on Various Cancer Cell Lines

Table 3: Antiproliferative Activity of Structurally Related Compounds on Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | IC50 Range | Reference |

|---|---|---|---|

| Tetrazole-based Isoxazolines | MDA-MB-231, A549 | 1.22 - 3.62 µM | researchgate.net |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netresearchgate.nettriazine Sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | 0.17 - 1.15 µM | mdpi.com |

| Pyrimidine (B1678525) Derivatives | MCF-7 | 1.69 µM (for a specific compound) | ekb.eg |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar activity for selected compounds | nih.gov |

Modulation of Cell Cycle Progression and Apoptosis Induction

The anticancer effects of many compounds are mediated through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). Studies on novel tetrahydro- researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-a]isoquinoline chalcones revealed that these compounds can induce cell growth arrest at the G1 phase and stimulate apoptosis in MCF-7 breast cancer cells. researchgate.net Similarly, a new derivative of ciprofloxacin (B1669076) was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in HCT116 and A549 cancer cells. nih.gov Another study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives showed induction of cell-cycle arrest at the G2/M phase and apoptosis in MCF-7 and MDA-MB-468 breast cancer cells, which was associated with increased caspase-3 activity. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Benzoic acid derivatives have been shown to inhibit various enzymes. For instance, a study on a series of benzoic acid derivatives demonstrated their potential to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. One of the tested compounds was found to be a potent tyrosinase inhibitor with an IC50 value of 1.09 μM, which was significantly more potent than the standard inhibitors kojic acid (16.67 μM) and L-mimosine (3.68 μM). researchgate.net Additionally, a series of sulfonamides incorporating a 1,2,3-triazolyl moiety were synthesized and evaluated as human carbonic anhydrase (hCA) inhibitors, showing moderate inhibitory effects against the tumor-associated isoforms hCA IX and hCA XII. nih.gov

Table 4: Enzyme Inhibitory Activity of Related Benzoic Acid Derivatives

| Compound Class/Derivative | Enzyme | IC50/Inhibitory Activity | Reference |

|---|---|---|---|

| Benzoic Acid Derivative (Compound 7) | Tyrosinase | 1.09 µM | researchgate.net |

| Benzenesulfonamides with Triazole Moiety | Carbonic Anhydrase (hCA IX and XII) | Moderate inhibition | nih.gov |

Angiotensin II Receptor Inhibition

While specific binding affinity data for 3-Methyl-4-tetrazol-1-yl-benzoic acid at the angiotensin II type 1 (AT1) receptor is not extensively detailed in publicly available literature, the structural motifs of a tetrazole ring and a benzoic acid are well-established pharmacophores in the design of angiotensin II receptor blockers (ARBs). nih.goveuropa.eu The tetrazole group, in particular, often serves as a bioisostere for a carboxylic acid, a key feature for interaction with the AT1 receptor. nih.gov Structure-activity relationship (SAR) studies on various nonpeptide angiotensin II antagonists have consistently highlighted the importance of an acidic group, such as a tetrazole or carboxylic acid, for potent receptor antagonism. nih.gov The biphenyl (B1667301) tetrazole moiety is a cornerstone of many clinically used sartans, underscoring the significance of this chemical feature for high-affinity binding to the AT1 receptor. nih.govnih.gov Further empirical testing is necessary to quantify the specific inhibitory concentration (IC50) or binding affinity (Ki) of 3-Methyl-4-tetrazol-1-yl-benzoic acid and to fully characterize its potential as an angiotensin II receptor antagonist.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, and various benzoic acid derivatives have been explored as potential inhibitors. nih.govnih.gov Research into the structure-based optimization of benzoic acids has led to the identification of potent and selective PTP1B inhibitors. nih.gov While direct inhibitory data for 3-Methyl-4-tetrazol-1-yl-benzoic acid against PTP1B is not specified in the available literature, the core benzoic acid structure is a recognized starting point for inhibitor design. For instance, studies on 4-[(5-arylidene-4-oxothiazolidin-3-yl) methyl] benzoic acids have demonstrated excellent PTP1B inhibition efficiency. nih.gov The inhibitory mechanism of such compounds can be either competitive or allosteric, depending on the specific substitutions on the benzoic acid scaffold. nih.govresearchgate.net Molecular docking studies on related compounds have provided insights into the potential binding modes within the PTP1B active site, although specific interactions for 3-Methyl-4-tetrazol-1-yl-benzoic acid remain to be elucidated through dedicated enzymatic assays. researchgate.netresearchgate.net

Urease Enzyme Modulation

The potential for tetrazole-containing compounds to modulate the activity of the urease enzyme has been an area of active research. Various heterocyclic derivatives, including those with tetrazole moieties, have been synthesized and evaluated for their urease inhibitory potential. researchgate.netresearchgate.net For example, a series of tetrazole derivatives containing pyrrole-2,5-dione groups demonstrated remarkable in vitro urease inhibitory activity, with some compounds showing significantly greater potency than the standard inhibitor, thiourea. researchgate.net Although direct experimental data on the urease inhibitory activity of 3-Methyl-4-tetrazol-1-yl-benzoic acid is not available, the established activity of related tetrazole compounds suggests that this chemical scaffold is a promising candidate for urease modulation. ekb.eg Molecular docking studies on other tetrazole derivatives have suggested that the tetrazole ring can form key hydrogen bonds with residues in the enzyme's active site, contributing to the inhibitory effect. nih.gov

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in various diseases. nih.gov Consequently, the identification of small molecule inhibitors of STAT3 is an area of intense research. nih.govresearchgate.net While there is no specific data available on the direct inhibition of the STAT3 pathway by 3-Methyl-4-tetrazol-1-yl-benzoic acid, the exploration of diverse chemical scaffolds for STAT3 inhibition is ongoing. Research has identified various heterocyclic compounds that can suppress STAT3 activation, often by inhibiting the phosphorylation of STAT3 or by directly binding to the STAT3 protein. nih.gov The potential for 3-Methyl-4-tetrazol-1-yl-benzoic acid to interact with the STAT3 signaling pathway would require dedicated investigation through cellular and biochemical assays.

Glutathione (B108866) Reductase Inhibition

Glutathione reductase is a crucial enzyme in maintaining cellular redox homeostasis. scbt.com The inhibition of this enzyme can have significant implications for cellular function and is a target of interest in various therapeutic areas. nih.gov While there is a lack of direct evidence for the inhibition of glutathione reductase by 3-Methyl-4-tetrazol-1-yl-benzoic acid, studies have been conducted on related compounds. For instance, a glycine-tetrazole modified S-alkyl-GSH analogue was synthesized to improve cellular uptake and was found to inhibit glutathione S-transferase, a related enzyme in the glutathione system. nih.gov This suggests that tetrazole-containing molecules can be designed to interact with enzymes of the glutathione pathway. However, to determine the specific activity of 3-Methyl-4-tetrazol-1-yl-benzoic acid against glutathione reductase, direct enzymatic inhibition assays would be necessary.

Meprin α and β Inhibition

Meprins α and β are zinc-dependent metalloproteinases that have emerged as potential drug targets in a variety of diseases. nih.govnih.govresearchgate.net The search for potent and selective inhibitors of these enzymes is an active area of research. researchgate.netfigshare.com While specific inhibitory data for 3-Methyl-4-tetrazol-1-yl-benzoic acid against meprin α and β is not available, studies on related heterocyclic compounds have shown promise. For example, the introduction of a phenyltetrazole moiety into a pyrazole-based inhibitor scaffold resulted in a significant improvement in activity against meprin β, although it remained a more potent inhibitor of meprin α. nih.gov This highlights the potential of the tetrazole group to contribute to the inhibitory activity against meprins. Further screening and structure-activity relationship studies would be needed to ascertain the specific effects of 3-Methyl-4-tetrazol-1-yl-benzoic acid on meprin α and β activity.

Antioxidant Activity Evaluation

The evaluation of the antioxidant potential of novel chemical entities is a critical aspect of their pharmacological profiling. While there is no specific study detailing the antioxidant activity of 3-Methyl-4-tetrazol-1-yl-benzoic acid, research on structurally related compounds provides some insights. For instance, a study on 4-(1H-triazol-1-yl)benzoic acid hybrids, which share the benzoic acid core but feature a triazole instead of a tetrazole ring, demonstrated varying degrees of antioxidant activity in DPPH and ABTS radical scavenging assays. mdpi.com Another study on newly synthesized tetrazole derivatives also reported good to medium antioxidant activity. researchgate.net These findings suggest that the combination of a benzoic acid and a nitrogen-containing heterocycle can contribute to antioxidant properties. The precise antioxidant capacity of 3-Methyl-4-tetrazol-1-yl-benzoic acid would need to be determined experimentally using standard assays such as DPPH, ABTS, or FRAP. uobaghdad.edu.iq

Radical Scavenging Assays (e.g., DPPH, ABTS)

A comprehensive review of scientific databases and literature reveals no specific studies that have evaluated the radical scavenging activity of 3-Methyl-4-tetrazol-1-yl-benzoic acid using the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These common in vitro tests are fundamental in determining the antioxidant potential of a compound by measuring its ability to donate a hydrogen atom or an electron to neutralize free radicals.

While the antioxidant properties of various heterocyclic compounds and benzoic acid derivatives have been investigated, specific IC50 values or percentage inhibition data for 3-Methyl-4-tetrazol-1-yl-benzoic acid in DPPH and ABTS assays are not present in the reviewed literature. Therefore, its efficacy as a direct radical scavenger remains scientifically uncharacterized.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value |

|---|

Table 2: ABTS Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value |

|---|

Reducing Power Capabilities

Similarly, there is no available research detailing the reducing power capabilities of 3-Methyl-4-tetrazol-1-yl-benzoic acid. Reducing power assays, such as the ferric reducing antioxidant power (FRAP) assay, assess a compound's ability to donate an electron, thereby reducing an oxidized species (e.g., Fe³⁺ to Fe²⁺). This is another important indicator of a substance's potential antioxidant activity. The absence of such data means that the capacity of 3-Methyl-4-tetrazol-1-yl-benzoic acid to act as a reducing agent has not been experimentally determined or reported.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Concentration | Absorbance |

|---|

Modulation of Cytokine Activity (e.g., Interleukin-15)

The potential for 3-Methyl-4-tetrazol-1-yl-benzoic acid to modulate cytokine activity, specifically Interleukin-15 (IL-15), has been considered within the broader context of discovering small-molecule inhibitors of the IL-15/IL-15Rα interaction. Research has been conducted on various benzoic acid derivatives as potential inhibitors of IL-15 activity, which is implicated in chronic inflammatory and autoimmune diseases. These studies aim to identify compounds that can block the signaling pathway of this pro-inflammatory cytokine.

However, a specific investigation into the inhibitory effects of 3-Methyl-4-tetrazol-1-yl-benzoic acid on Interleukin-15 has not been published. While its structural features as a benzoic acid derivative might suggest potential interaction with the IL-15 receptor alpha (IL-15Rα), there is no empirical data from in vitro assays, such as cell proliferation assays or measurements of downstream signaling molecules, to substantiate this hypothesis. Consequently, any role of this specific compound in the modulation of IL-15 remains speculative and unconfirmed by experimental evidence.

Table 4: Inhibition of IL-15-dependent Cell Proliferation

| Compound | Test System | Concentration | % Inhibition |

|---|

Molecular Mechanisms and Target Interactions

Identification of Specific Molecular Targets

Currently, there is a lack of published research that definitively identifies the specific molecular targets of 3-Methyl-4-tetrazol-1-yl-benzoic acid. The compound is commercially available as a biochemical for proteomics research, suggesting its potential utility in studies aimed at identifying protein interactions. However, specific binding partners have not been detailed.

Receptor Binding Affinities

No specific receptor binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for 3-Methyl-4-tetrazol-1-yl-benzoic acid has been reported. In broader contexts, benzoic acid derivatives have been investigated for their ability to bind to various receptors. For instance, studies on substituted benzoic acids have explored their affinity for serum albumin, a common carrier protein. This binding is influenced by the nature and position of substituents on the aromatic ring, which affect the molecule's electronic and hydrophobic properties. However, without experimental data, the receptor binding profile of 3-Methyl-4-tetrazol-1-yl-benzoic acid remains speculative.

Enzyme Active Site Interactions

Specific data on the interactions of 3-Methyl-4-tetrazol-1-yl-benzoic acid with enzyme active sites is not available. Research on structurally related compounds offers some insights into potential interactions. For example, derivatives of valsartan, which also contain a tetrazole ring, have been shown to interact with the bi-nickel center of the urease enzyme. These interactions involve salt bridges between the tetrazole nitrogen atoms and charged residues like arginine, as well as hydrogen bonds with histidine residues. It is conceivable that the tetrazole and carboxylic acid moieties of 3-Methyl-4-tetrazol-1-yl-benzoic acid could participate in similar interactions within an enzyme's active site.

Specific Binding Modes and Recognition Elements

The specific binding modes of 3-Methyl-4-tetrazol-1-yl-benzoic acid are yet to be determined. However, based on its chemical structure, several types of interactions are likely to be important for its binding to biological targets.

Hydrogen Bonding Networks

The structure of 3-Methyl-4-tetrazol-1-yl-benzoic acid contains both hydrogen bond donors (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the carboxylic acid). Carboxylic acids are known to be relatively strong hydrogen bond donors. Studies on a related isomer, 3-(1H-tetrazol-5-yl)benzoic acid, have shown that the tetrazole and carboxylate groups can participate in intermolecular hydrogen bonding networks, forming links between molecules in the crystalline state. nih.govpsu.edu It is highly probable that 3-Methyl-4-tetrazol-1-yl-benzoic acid would similarly engage in hydrogen bonding with amino acid residues in a protein's binding pocket.

Table 1: Potential Hydrogen Bond Donors and Acceptors in 3-Methyl-4-tetrazol-1-yl-benzoic acid

| Functional Group | Potential Role |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor (O-H) and Acceptor (C=O) |

| Tetrazole Ring | Multiple Hydrogen Bond Acceptors (Nitrogen atoms) |

Hydrophobic and Electrostatic Interactions

The methyl group and the benzene (B151609) ring of 3-Methyl-4-tetrazol-1-yl-benzoic acid provide hydrophobic character, which could lead to favorable van der Waals interactions within nonpolar pockets of a protein. The delocalized pi-electron system of the benzene ring can also participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic interactions are also expected to play a crucial role. nih.gov The carboxylic acid group is typically deprotonated at physiological pH, resulting in a negatively charged carboxylate. This can form strong electrostatic interactions or salt bridges with positively charged amino acid residues like lysine (B10760008) and arginine. The tetrazole ring, with its nitrogen atoms, also contributes to the molecule's polar surface area and can engage in dipole-dipole interactions.

Mechanistic Insights into Biological Pathway Modulation

There is currently no information available in the scientific literature detailing the specific biological pathways modulated by 3-Methyl-4-tetrazol-1-yl-benzoic acid or the mechanistic insights into how such modulation might occur. Studies on benzoic acid itself have shown that it can influence various metabolic processes. For example, endogenous benzoic acid has been found to affect the levels of certain amino acids and enzyme activities, such as N-methyltransferase and glutathione (B108866) S-transferase, in dairy products. nih.gov However, it is not possible to directly extrapolate these findings to 3-Methyl-4-tetrazol-1-yl-benzoic acid without further research. The unique combination of the methyl and tetrazolyl substituents on the benzoic acid core will undoubtedly confer distinct biological activities that require dedicated investigation.

Inhibition Kinetics (e.g., Uncompetitive Inhibition)

There is a lack of specific experimental data in the reviewed scientific literature detailing the inhibition kinetics of 3-Methyl-4-tetrazol-1-yl-benzoic acid. While studies on other benzoic acid derivatives have shown various modes of enzyme inhibition, such as non-competitive inhibition of tyrosinase, this information is not directly transferable to the target compound. nih.gov Research on different tetrazole derivatives has identified them as inhibitors of various enzymes, but specific kinetic analyses, including whether they act via uncompetitive, competitive, or mixed-inhibition pathways, are compound and target-specific. vnu.edu.vnresearchgate.net Without dedicated enzymatic assays for 3-Methyl-4-tetrazol-1-yl-benzoic acid, no definitive statements can be made about its kinetic behavior.

| Parameter | Value | Target Enzyme |

| Inhibition Type | Data Not Available | - |

| Ki (Inhibition Constant) | Data Not Available | - |

| IC50 | Data Not Available | - |

Conformational Changes Upon Binding

Detailed experimental evidence, such as X-ray crystallography or NMR spectroscopy data, describing the specific conformational changes that a biological target undergoes upon binding to 3-Methyl-4-tetrazol-1-yl-benzoic acid is not available in the current body of scientific literature. In general, the binding of a ligand to a protein can induce a range of conformational adjustments in the target, from minor side-chain reorientations to more significant domain movements. acs.org These changes are crucial for the biological activity of the compound. For instance, the binding of a tetrazole-containing ligand to a metallo-β-lactamase has been shown to displace a water molecule and interact directly with a zinc atom in the active site, leading to specific conformational shifts in the enzyme. nih.govacs.org However, without specific structural studies for 3-Methyl-4-tetrazol-1-yl-benzoic acid, any discussion of induced conformational changes remains speculative.

| Target | Method of Study | Observed Conformational Change |

| Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Structural Modeling in Research

Quantum Chemical Calculations

General research into related structures, such as other tetrazole derivatives or substituted benzoic acids, does exist. These studies often employ the computational techniques mentioned above to explore potential therapeutic applications. However, in strict adherence to the request for information solely on "3-Methyl-4-tetrazol-1-yl-benzoic acid," no specific data or research findings can be presented.

Conformational Analysis through Computational Methods:There are no published studies that have conducted a conformational analysis of 3-Methyl-4-tetrazol-1-yl-benzoic acid using computational methods to identify stable conformers and understand its flexibility.

While research exists for structurally related benzoic acid and tetrazole derivatives, the strict focus on 3-Methyl-4-tetrazol-1-yl-benzoic acid as per the user's request precludes the inclusion of such data. The scientific community has yet to publish dedicated computational studies on this specific molecule, highlighting a potential area for future investigation.

Derivatives and Analogues of 3 Methyl 4 Tetrazol 1 Yl Benzoic Acid in Contemporary Research

Synthesis and Biological Evaluation of Amide Derivatives

The carboxylic acid group of 3-methyl-4-tetrazol-1-yl-benzoic acid is a prime site for modification, with amide synthesis being a common strategy to generate derivatives with diverse biological profiles. Amide derivatives are often explored for their potential to interact with biological targets and to overcome challenges associated with the parent carboxylic acid, such as poor membrane permeability.

A series of benzamide and phenyltetrazole derivatives featuring amide and urea linkers have been synthesized and evaluated as potential inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2), a transporter protein implicated in multidrug resistance (MDR) in cancer chemotherapy. nih.gov The general synthesis involves activating the carboxylic acid (e.g., converting it to an acyl chloride) and then reacting it with a variety of amines to form the corresponding amides. The biological evaluation of these compounds is typically performed using in vitro cytotoxicity and reversal assays in cancer cell lines that overexpress the target protein. nih.gov

In studies on phenyltetrazole derivatives with an amide linker, certain compounds demonstrated significant potential in reversing BCRP-mediated multidrug resistance. nih.gov For instance, specific analogues showed potency comparable to or greater than that of Fumitremorgin C (FTC), a known BCRP inhibitor. nih.gov The effectiveness of these derivatives is often quantified by their "fold resistance," which measures their ability to restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

Table 1: Biological Activity of Phenyltetrazole-Amide Derivatives as BCRP Inhibitors nih.gov

| Compound | Linker Type | Concentration (µM) | Fold Resistance |

|---|---|---|---|

| Compound 27 | Amide | 10 | 1.39 |

| Compound 31 | Amide | 10 | 1.32 |

| Compound 38 | Urea | 10 | 1.51 |

This table is generated based on data presented in the text. The fold resistance indicates the factor by which the inhibitor reduces the resistance of cancer cells to a chemotherapeutic agent.

These findings underscore the value of amide derivatization as a strategy for developing selective BCRP inhibitors to combat multidrug resistance in cancer treatment. nih.gov

Development and Study of Ester Analogues

Esterification of the carboxylic acid group is another key strategy employed to create analogues of 3-methyl-4-tetrazol-1-yl-benzoic acid. Ester derivatives are frequently developed as prodrugs, which are inactive or less active molecules that are converted into the active parent drug within the body, typically through enzymatic hydrolysis. This approach can enhance properties such as cell permeability and oral bioavailability. nih.gov

The synthesis of ester analogues, such as methyl or acetoxymethyl esters, can be achieved through various methods. nih.gov One common approach involves the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com For instance, methyl benzoate compounds can be prepared by reacting various benzoic acids with methanol using a solid acid catalyst, such as one made of titanium and zirconium. mdpi.com This method is advantageous as the catalyst is recoverable and reusable. mdpi.com

The development of methyl and acetoxymethyl esters of related benzoic acid compounds has been proposed as a strategy to improve the cell permeability of inhibitors targeting proteins like MCL-1 and BCL-xL, which are involved in apoptosis. nih.gov The rationale is that the more lipophilic ester can more easily cross the cell membrane, after which intracellular esterases cleave the ester bond to release the active carboxylic acid.

Table 2: Examples of Ester Analogues and Their Research Purpose

| Ester Type | Synthetic Precursor | Intended Purpose |

|---|---|---|

| Methyl Ester | Benzoic acid derivative | Prodrug development to improve cell permeability. nih.gov |

| Acetoxymethyl Ester | Benzoic acid derivative | Prodrug development to improve cell permeability. nih.gov |

This table summarizes different types of ester analogues and the primary goals behind their synthesis.

Integration with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been effectively used to create novel derivatives of 3-methyl-4-tetrazol-1-yl-benzoic acid. By integrating other heterocyclic systems, researchers aim to develop compounds with enhanced or novel biological activities, potentially targeting multiple biological pathways simultaneously.

The combination of the tetrazole-benzoic acid scaffold with other nitrogen-containing heterocycles like triazole and benzimidazole has yielded compounds with significant anticancer properties. nih.govnih.gov The 1,2,3-triazole ring, in particular, is a valuable component in drug design, known to interact with and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov Benzimidazole-triazole hybrids have been identified as potent anti-proliferative agents that may intercalate into the minor grooves of DNA. nih.gov

Research into 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated their potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). researchgate.net Some of these hybrid molecules have shown IC50 values comparable to the reference drug doxorubicin, indicating their potential as a platform for developing more selective and potent anticancer agents. researchgate.net Further studies have shown that these compounds can induce apoptosis in cancer cells. researchgate.net

Table 3: Cytotoxic Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids researchgate.net

| Cell Line | Compound 2 IC50 (µM) | Compound 14 IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.6 | 17.2 | 19.7 |

This table is generated based on data presented in the text, showing the half-maximal inhibitory concentration (IC50) of selected hybrid compounds against two cancer cell lines.

Conjugates incorporating pyrazole (B372694), thiadiazole, and oxadiazole rings represent another important class of derivatives. These five-membered heterocyclic rings are known to confer a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. uobaghdad.edu.iq The synthesis of these conjugates often involves using a benzoic acid derivative as a precursor, which is then elaborated through multi-step reactions to introduce the desired heterocyclic moiety. uobaghdad.edu.iquobaghdad.edu.iq

For example, biarylpyrazole analogues coupled with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings have been synthesized and investigated for their affinity for the cannabinoid receptor 1 (CB1). nih.gov Structure-activity relationship studies on these compounds led to the identification of potent CB1 antagonists with IC50 values in the nanomolar range, highlighting their potential for development as anti-obesity agents. nih.gov The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are recognized as important synthons in drug development due to their broad spectrum of biological properties. uobaghdad.edu.iqnih.gov

Table 4: Heterocyclic Conjugates and Their Investigated Biological Activities

| Heterocyclic System | Core Structure | Biological Target/Activity |

|---|---|---|

| Pyrazole | Benzoic acid derivative | Antibacterial. nih.gov |

| 1,3,4-Oxadiazole | Biarylpyrazole | CB1 Receptor Antagonism. nih.gov |

| 1,3,4-Thiadiazole | Biarylpyrazole | CB1 Receptor Antagonism. nih.gov |

This table outlines various heterocyclic systems that have been conjugated with a core benzoic acid-like structure and the associated biological activities that have been explored.

Impact of Structural Modifications on Bioactivity Profiles

The biological activity of derivatives of 3-methyl-4-tetrazol-1-yl-benzoic acid is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the molecular modifications that enhance potency and selectivity.

For benzoic acid derivatives, the nature and position of substituents on the benzene (B151609) ring significantly influence their bioactivity. For instance, studies on certain benzoic acid derivatives have shown that strong electron-donating groups attached to the benzene ring, combined with average lipophilicity, are important features for potent activity.

In the case of benzamide and phenyltetrazole derivatives designed as BCRP inhibitors, the linker between the core structure and the terminal phenyl ring plays a critical role. A comparative analysis of amide versus urea linkers revealed that both can yield potent inhibitors, with a derivative featuring a urea linker (Compound 38) showing efficacy similar to the control drug. nih.gov

SAR studies on pyrazole-based inhibitors have also provided valuable insights. For example, in a series of 3,4,5-substituted pyrazoles, the introduction of different residues at the 3(5)-position of the pyrazole ring led to significant variations in inhibitory activity. nih.gov While a simple 3,5-diphenylpyrazole showed high activity, the addition of methyl or benzyl groups decreased potency, whereas a cyclopentyl moiety resulted in similar activity. nih.gov This indicates that the size and nature of the substituent at this position are key determinants of biological function.

Furthermore, modifications to linker atoms and terminal groups can have a profound impact. In one study, replacing an ether linker with a thioether in a series of isoxazole-benzoic acid derivatives led to a significant increase in potency, demonstrating the importance of the linker's electronic and conformational properties. dundee.ac.uk

Table 5: Summary of Key Structure-Activity Relationship (SAR) Findings

| Compound Class | Structural Modification | Impact on Bioactivity |

|---|---|---|

| Benzoic Acid Derivatives | Addition of strong electron-donating groups | Can increase potency. |

| Phenyltetrazole Derivatives | Comparison of amide vs. urea linkers | Both linkers can produce potent BCRP inhibitors. nih.gov |

| Substituted Pyrazoles | Varying substituents at the 3(5)-position | Potency is highly sensitive to the size and nature of the substituent. nih.gov |

This table summarizes key findings from structure-activity relationship studies, highlighting how specific molecular changes affect the biological profiles of these compounds.

Future Research Directions and Therapeutic Potential

Advanced Synthetic Strategies for Novel Analogues

The future synthesis of analogues derived from 3-Methyl-4-tetrazol-1-yl-benzoic acid will likely move beyond traditional methods to embrace more advanced and efficient strategies. A primary focus will be the utilization of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, promoting atom economy and efficiency. nih.govbeilstein-archives.org

Strategies such as the Passerini and Ugi MCRs are particularly valuable. nih.govbeilstein-journals.org These reactions can be employed to generate large libraries of diverse analogues by systematically varying the constituent reactants. For instance, using novel tetrazole aldehydes as building blocks in these reactions can facilitate the creation of complex, drug-like molecules that are otherwise difficult to synthesize. nih.govbeilstein-archives.orgbeilstein-journals.org This approach represents a significant advancement over traditional late-stage functionalization of nitrile precursors. beilstein-journals.org The development of innovative, diversely protected tetrazole building blocks will be crucial for expanding the accessible chemical space for drug discovery. nih.govbeilstein-archives.org

| Synthetic Strategy | Description | Advantages | Key Reactants |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product. nih.gov | High efficiency, atom economy, complexity and diversity generation. nih.gov | Aldehydes, amines, isocyanides, carboxylic acids. beilstein-journals.org |

| Passerini 3-Component Reaction (PT-3CR) | A reaction between a carboxylic acid, an oxo component (like a tetrazole aldehyde), and an isocyanide. nih.govbeilstein-journals.org | Efficient synthesis of α-acyloxy carboxamides, useful for creating novel building blocks. nih.govbeilstein-archives.org | Tetrazole aldehyde, carboxylic acid, isocyanide. beilstein-journals.org |

| Ugi 4-Component Reaction | A reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.org | Creates diverse peptide-like scaffolds with high molecular diversity. beilstein-journals.org | Oxo component, amine, isocyanide, acid component. beilstein-journals.org |

| [2+3] Cycloaddition | A common reaction between a nitrile and an azide (B81097) to form the tetrazole ring. researchgate.net | Versatile and widely used for primary tetrazole synthesis. researchgate.net | Organic nitriles, azides. researchgate.net |

These advanced synthetic routes will enable the rapid generation of compound libraries centered around the 3-Methyl-4-tetrazol-1-yl-benzoic acid core, which is essential for high-throughput screening and the identification of new lead compounds.

Comprehensive Pharmacological Profiling of Lead Compounds

Given the broad range of biological activities reported for tetrazole and benzoic acid derivatives, a crucial future direction is the comprehensive pharmacological profiling of newly synthesized analogues. researchgate.netnih.gov The parent scaffold is related to compounds with known anti-inflammatory, antibacterial, anticancer, and antimalarial properties. chemimpex.comresearchgate.netnih.govmdpi.com Therefore, a systematic screening approach is warranted.

Future research should involve screening novel analogues against a wide panel of biological targets. This includes:

Antimicrobial Screening: Testing against diverse panels of Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov Minimum Inhibitory Concentration (MIC) values should be determined to quantify potency. mdpi.com

Anticancer Evaluation: Screening against a variety of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to identify potential cytotoxic effects. rsc.org Further studies could investigate the mechanism of action, such as the induction of apoptosis. rsc.org

Anti-inflammatory Assays: Evaluating the ability of compounds to inhibit key inflammatory mediators or pathways. chemimpex.com

Antiprotozoal Activity: Assessing efficacy against parasites like Plasmodium falciparum, the causative agent of malaria, particularly targeting transmissible gametocyte stages. nih.gov

The data gathered from this comprehensive profiling will be essential for establishing structure-activity relationships (SAR), guiding the optimization of lead compounds for enhanced potency and selectivity.

| Pharmacological Area | Screening Target Examples | Key Assays | Rationale |

| Antibacterial | Staphylococcus aureus (including MRSA), Enterococcus species, Bacillus subtilis. mdpi.com | Minimum Inhibitory Concentration (MIC), Biofilm Inhibition/Eradication Assays. mdpi.com | Tetrazole and pyrazole (B372694) derivatives show potent activity against Gram-positive pathogens. mdpi.comnsf.gov |

| Anticancer | MCF-7 (Breast), HCT-116 (Colon), NCI-60 cell line panel. rsc.orgnsf.gov | Cytotoxicity assays (IC50 determination), Apoptosis assays. rsc.org | Heterocyclic compounds, including tetrazoles, are a rich source of anticancer agents. researchgate.net |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, cytokine production. | Enzyme inhibition assays, cell-based inflammation models. | Benzoic acid derivatives are known for their anti-inflammatory properties. chemimpex.com |

| Antimalarial | Plasmodium falciparum (asexual and gametocyte stages). nih.gov | In vitro parasite viability assays. | Related scaffolds show potent transmission-blocking activity against malaria parasites. nih.gov |

Elucidation of Novel Molecular Targets

A significant challenge and opportunity lie in identifying the specific molecular targets through which analogues of 3-Methyl-4-tetrazol-1-yl-benzoic acid exert their biological effects. While SAR studies can optimize activity, understanding the precise mechanism of action is critical for rational drug design and development.

Future research should employ a range of modern chemical biology and proteomic techniques to deconvolve these targets. Methodologies could include:

Affinity-based Chemoproteomics: Using modified versions of the lead compounds as molecular probes to isolate and identify their binding partners from cell lysates.

Genetic Screening: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to its target pathway.

Computational Modeling: In silico docking studies can predict the binding of analogues to the known structures of potential protein targets, helping to prioritize hypotheses for experimental validation.

Biochemical Assays: Once potential targets are identified, their inhibition or modulation by the compounds can be confirmed through direct enzyme inhibition or receptor binding studies. chemimpex.com

For example, related pyrazole derivatives have been identified as inhibitors of bacterial fatty acid biosynthesis (FAB), a promising target for new antibiotics. nih.govnih.gov Similarly, other related scaffolds have been investigated as inhibitors of histone lysine (B10760008) demethylases (KDMs), suggesting potential epigenetic mechanisms of action. nih.gov Identifying such novel targets for derivatives of 3-Methyl-4-tetrazol-1-yl-benzoic acid could open up entirely new therapeutic avenues.

Application in Design of Advanced Materials and Agrochemicals

Beyond its therapeutic potential, the 3-Methyl-4-tetrazol-1-yl-benzoic acid scaffold holds promise for applications in materials science and agriculture. chemimpex.comnih.gov The tetrazole ring's high nitrogen content, stability, and ability to coordinate with metal ions make it an attractive component for various functional materials. chemimpex.comnih.gov

Potential future applications include:

Agrochemicals: Tetrazole derivatives are used in the formulation of herbicides and fungicides, where they can enhance efficacy. chemimpex.com The unique structure of analogues could lead to the development of new crop protection agents with novel modes of action.

Metal-Organic Frameworks (MOFs): The carboxylic acid and tetrazole moieties can both act as ligands to coordinate with metal ions, making these molecules excellent building blocks for porous MOFs. chemimpex.com These materials have applications in gas storage, separation, and catalysis.

High-Energy Materials: The high nitrogen content of the tetrazole ring makes it a component of interest for gas-generating agents and propellants, offering a high burn rate and relative stability. nih.gov

Polymers and Coatings: The functional groups on the molecule can be used to incorporate it into polymer backbones or as additives to create advanced materials with specific properties. chemimpex.com

Research in this area would involve synthesizing analogues with tailored physical and chemical properties and evaluating their performance in these specific applications.

Collaborative Research Initiatives in Chemical Biology

Realizing the full potential of the 3-Methyl-4-tetrazol-1-yl-benzoic acid scaffold will require highly interdisciplinary and collaborative research. Chemical biology, which sits (B43327) at the interface of chemistry and biology, will be central to these efforts.

Future progress will depend on establishing robust collaborations between:

Synthetic Organic Chemists: To design and execute advanced synthetic strategies for creating novel and diverse compound libraries. nih.govbeilstein-archives.org

Pharmacologists and Biologists: To perform comprehensive biological screening and in-depth mechanistic studies to understand the compounds' effects on cellular and whole-organism systems. nih.govmdpi.com

Structural Biologists: To determine the three-dimensional structures of lead compounds bound to their molecular targets, providing a blueprint for rational design.

Materials Scientists and Chemical Engineers: To explore the non-therapeutic applications of the scaffold in advanced materials and agrochemicals. chemimpex.comnih.gov

Such collaborative initiatives, often fostered within academic research consortia and industry-academia partnerships, are essential for translating fundamental chemical discoveries into tangible therapeutic and technological innovations. The use of novel analogues as chemical probes to investigate biological pathways will be a key outcome of these collaborations, furthering our understanding of complex biological systems.